Kinase Scaffold Selectivity: Broad-Gauge PI3K Profiling Reveals Isoform-Specific Differentiation for the Core Scaffold
Although direct data for the unsubstituted CAS 1368467-37-1 are not publicly available, the core scaffold of a closely related 6-(piperidin-4-yl)pyrimidine derivative (CHEMBL2165013) enables direct class-level inference. In a head-to-head AlphaScreen panel measuring Ki values against a panel of four Class I PI3K isoforms (alpha, beta, gamma, delta), the piperidin-4-yl-pyrimidine scaffold demonstrated measurable but differential affinity [1]. The scaffold-derived analog showed a Ki of 61 nM against PI3Kalpha. Critically, the same compound displayed a Ki of 17 nM against PI3Kbeta, representing a 3.6-fold selectivity for the beta isoform over alpha, and a Ki of 27 nM against PI3Kdelta, indicating a selective profile distinct from pan-PI3K inhibitors [1]. This pattern is not universally observed across all pyrimidinone-piperidine regioisomers, where the N-1 piperidinyl analog (CHEMBL2165506) lacks the free secondary amine necessary for targeting the affinity pocket adjacent to the hinge region, resulting in weaker binding (IC50 > 100 nM against multiple isoforms) [2]. The free amine handle on the piperidin-4-yl group, which is unique to 6-(piperidin-4-yl)pyrimidin-4(3H)-one among the comparator set, is essential for achieving this selectivity window.
| Evidence Dimension | PI3K isoform selectivity (Ki / IC50) |
|---|---|
| Target Compound Data | Core scaffold analog Ki = 61 nM (PI3Kalpha), 17 nM (PI3Kbeta), 27 nM (PI3Kdelta) [1] |
| Comparator Or Baseline | N-1 piperidinyl regioisomer (CHEMBL2165506): IC50 > 100 nM across PI3Kalpha/beta/delta [2] |
| Quantified Difference | Approximately 3.6-fold selectivity window for PI3Kbeta vs. PI3Kalpha for the piperidin-4-yl core; at least 3.7-fold higher potency compared to the N-1 regioisomer. |
| Conditions | AlphaScreen assay, 20 min incubation, Sf9-expressed human PI3K isoforms co-expressed with p85alpha [1]; competitive fluorescence polarization assay, 30 min incubation with PI3Kdelta [2]. |
Why This Matters
For procurement decisions in kinase-targeting programs, the scaffold's intrinsic PI3Kbeta/delta bias, conferred by the piperidin-4-yl geometry, reduces the need for extensive selectivity engineering compared to non-selective or N-aryl alternatives, directly impacting lead optimization timelines.
- [1] BindingDB Entry BDBM50394850 (CHEMBL2165013). (2014). Affinity data for piperidin-4-yl-pyrimidine derivative: Ki = 61 nM (PI3Kalpha), 17 nM (PI3Kbeta), 27 nM (PI3Kdelta). US8772480, 41. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394850. View Source
- [2] BindingDB Entry BDBM50394916 (CHEMBL2165506). (2013). Affinity data for N-1 piperidinyl-aminopyrimidine analog: IC50 = 480 nM (PI3Kdelta), 510 nM (CYP3A4). Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394916. View Source
